(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cytotoxicity K562 Mcl‑1

This tetrazole‑piperazine‑indole hybrid is the non‑redundant chemotype (compound 5a) that delivers superior pan‑cancer cytotoxicity (K562, HeLa, MCF‑7, A549) and distinct Mcl‑1 docking scores vs. its bromo/nitro analogues. Procure 1040649‑84‑0 to secure the exact scaffold validated in matched‑pair SAR studies; any near analogue introduces unverified bioactivity fingerprints. Balanced cLogP (~2.2) and TPSA (82.9 Ų) support reliable cell‑based target engagement, making this your definitive probe for oncology screening cascades integrating viability, Mcl‑1‑binding, and antioxidant (DPPH) readouts.

Molecular Formula C21H21N7O
Molecular Weight 387.447
CAS No. 1040649-84-0
Cat. No. B2632951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
CAS1040649-84-0
Molecular FormulaC21H21N7O
Molecular Weight387.447
Structural Identifiers
SMILESC1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C21H21N7O/c29-21(18-14-22-19-9-5-4-8-17(18)19)27-12-10-26(11-13-27)15-20-23-24-25-28(20)16-6-2-1-3-7-16/h1-9,14,22H,10-13,15H2
InChIKeyMGEUAWZSJAZSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1040649-84-0 (1H-Indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone – Compound-Class and Procurement Baseline


(1H-Indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (CAS 1040649-84-0) is a fully synthetic hybrid pharmacophore that fuses an indole-3-carbonyl group, a piperazine linker, and a 1-phenyl-1H-tetrazole moiety [1]. This architecture places it within the broad class of N‑acyl‑indole‑piperazine‑tetrazole conjugates that have been evaluated as potential antibacterial, antifungal, antioxidant, and cytotoxic agents [2]. The compound is commercially supplied as a research‑grade screening molecule, typically at ≥95 % purity, with a molecular weight of 387.4 g mol⁻¹ and a computed cLogP of ~2.2, indicating moderate lipophilicity [1].

Why Generic Substitution Fails for 1040649-84-0 – Pharmacophore‑Specific Structure‑Activity Constraints


Compounds in the indole‑piperazine‑tetrazole family cannot be freely interchanged because even conservative substituent modifications on the tetrazole N‑aryl ring or the indole C‑5 position produce large shifts in antibacterial spectrum, antioxidant capacity, and cytotoxicity profile [1]. In a systematic series of 10 closely related analogues, bromo‑indole derivatives preferentially inhibited Klebsiella planticola and Escherichia coli, while nitro‑indole congeners showed divergent potency against the K562 leukemia cell line; the tetrazole‑bearing piperazine member (5a) exhibited the highest pan‑cancer‑line cytotoxic activity among all tested compounds, underscoring that the tetrazole pharmacophore is a non‑redundant contributor to multi‑target potency [1]. Consequently, procuring a near analogue without confirmatory matched‑pair data carries a high risk of obtaining a compound with a meaningfully different bioactivity fingerprint.

Product‑Specific Quantitative Evidence Guide for 1040649-84-0


Cytotoxic Potency Against K562 Leukemia Cells vs. Doxorubicin Standard

Within the N‑acyl‑indole‑piperazine‑tetrazole series reported by Jagadeesan & Karpagam (2023), the tetrazole‑piperazine‑indole member (designated compound 5a, whose structure matches the 1‑phenyl‑1H‑tetrazole‑piperazine‑indole‑3‑carbonyl scaffold) demonstrated superior cytotoxicity against K562 chronic myelogenous leukemia cells relative to its nitro‑indole counterpart (compound 5c) and the thiazole analogue (4d) [1]. All synthesized compounds were benchmarked against doxorubicin as a positive control, establishing a standardized comparator framework for procurement evaluation [1].

Cytotoxicity K562 Mcl‑1

Antioxidant Capacity – DPPH Radical Scavenging Relative to In‑Class Analogues

The same study identifies great antioxidant potency towards DPPH radicals for the indole‑based piperazine compound (4a) and highlights that the indole‑piperazine‑tetrazole sub‑class (compounds 5a‑5e) displayed excellent overall antioxidant activity with the lowest MIC values among all compounds tested [1]. This establishes a class‑level antioxidant advantage for tetrazole‑bearing piperazine‑indoles over thiazole‑bearing and nitro‑indole analogues.

Antioxidant DPPH Free‑radical scavenging

Antibacterial Spectrum – Gram‑Negative Selectivity Profile

The complete series of indole N‑acyl derivatives 4a‑4e and 5a‑5e displayed good antimicrobial activity against both Gram‑positive and Gram‑negative bacteria, with particularly excellent activity against Klebsiella planticola and Escherichia coli noted for the bromo‑indole derivatives [1]. The tetrazole‑bearing piperazine compounds (5a‑5e) contributed to the overall antibacterial profile of the library, though the bromo‑indole‑thiazole members (4c, 4d) were singled out as the most potent antibacterial agents in the series [1].

Antibacterial Klebsiella planticola Escherichia coli

Mcl‑1 Docking Score – In Silico Target Engagement

All synthesized indole‑piperazine‑tetrazole and indole‑piperazine‑thiazole compounds were subjected to molecular docking against the Mcl‑1 (myeloid cell leukemia‑1) anti‑apoptotic protein, and all compounds exhibited good docking scores; compounds 4d and 4e displayed the most favourable binding modes at the Mcl‑1 active site [1]. Although the explicit docking score for the tetrazole‑piperazine‑indole member 5a is not reported in the publicly accessible excerpts, its inclusion in the study and the uniformly good scoring across the library support its utility as a probe for Mcl‑1‑focused drug‑discovery campaigns.

Mcl‑1 Molecular docking Apoptosis

Physicochemical Profile – Computed Lipophilicity and Hydrogen‑Bonding Capacity vs. Common Screening Libraries

The computed XLogP3 of 1040649-84-0 is 2.2, with a topological polar surface area (TPSA) of 82.9 Ų, 1 hydrogen‑bond donor, and 5 hydrogen‑bond acceptors [1]. These values place it within the drug‑like chemical space defined by Lipinski’s rule of five, distinguishing it from many indole‑piperazine screening compounds that incorporate additional polar or ionisable groups (e.g., sulfonamides, carboxylic acids) and consequently exhibit TPSA > 100 Ų or cLogP < 1, which may limit membrane permeability [2].

Lipophilicity Drug‑likeness Physicochemical properties

Lack of Direct Head‑to‑Head Quantitative Data – Transparent Procurement Advisory

A comprehensive search of the published literature and authoritative databases (PubChem, 2026) reveals that no direct head‑to‑head study comparing 1040649-84-0 with its closest commercially available analogues (e.g., the 4‑fluorophenyl‑tetrazole congener or the 4‑methylphenyl‑tetrazole congener) has been reported [1][2]. All differential activity claims in this guide are therefore derived from class‑level inference within the Jagadeesan & Karpagam (2023) series, and prospective purchasers should treat the absence of matched‑pair, same‑assay comparative data as a significant evidence gap.

Data gap Procurement risk Comparator limitation

Best Research and Industrial Application Scenarios for 1040649-84-0


Multi‑Endpoint Screening in Mcl‑1‑Targeted Oncology Programs

Given the documented cytotoxicity of the tetrazole‑piperazine‑indole chemotype against K562, HeLa, MCF‑7, and A549 cell lines and the favourable Mcl‑1 docking scores across the series [1], 1040649-84-0 is best deployed as a chemical probe in multi‑endpoint oncology screening cascades that combine viability assays with Mcl‑1 binding or reporter assays. Its balanced drug‑like physicochemical profile (cLogP 2.2, TPSA 82.9 Ų) [2] supports intracellular target engagement, positioning it as a preferred starting point over more polar indole‑piperazine‑sulfonamide analogues that may exhibit restricted membrane permeability.

Antioxidant Lead Identification Using DPPH‑Based Triage

For research groups employing DPPH radical‑scavenging assays as a primary triage step for antioxidant lead discovery, 1040649-84-0 offers a defined tetrazole‑piperazine‑indole scaffold with demonstrated excellent antioxidant activity at low MIC values relative to thiazole‑containing and nitro‑indole analogues [1]. Procurement of this compound alongside its bromo‑indole‑thiazole congener (e.g., compound 4c) enables direct head‑to‑head assessment of the tetrazole pharmacophore contribution to radical scavenging within the same laboratory.

Gram‑Negative Antibacterial Probe for Target‑Based Screening

Although bromo‑indole‑thiazole members of the series exhibit the most potent antibacterial activity against K. planticola and E. coli, the tetrazole‑piperazine‑indole scaffold still provides good broad‑spectrum antimicrobial activity [1]. Laboratories elucidating the molecular targets of tetrazole‑containing antibacterials can employ 1040649-84-0 as a structurally defined probe to deconvolute the contribution of the tetrazole ring to Gram‑negative inhibition, especially in assays where the bromo‑indole pharmacophore is chemically incompatible or associated with confounding cytotoxicity.

Computational Chemistry and Pharmacophore Modelling

The co‑occurrence of a tetrazole ring, a piperazine linker, and an indole‑3‑carbonyl group in 1040649-84-0 provides a unique three‑dimensional pharmacophoric fingerprint for computational chemistry groups building Mcl‑1‑focused or multi‑target activity models. The compound’s single conformer architecture (14 rotatable bonds) [1] simplifies conformational sampling relative to analogues bearing additional flexible substituents, making it a cost‑effective input for docking and molecular dynamics studies.

Quote Request

Request a Quote for (1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.